1-(4-Bromo-2-fluorophenyl)propan-2-amine
Overview
Description
1-(4-Bromo-2-fluorophenyl)propan-2-amine is an organic compound characterized by a bromine atom and a fluorine atom on a benzene ring, which is attached to a propan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluorophenyl)propan-2-amine can be synthesized through several methods, including:
Bromination and Fluorination: Starting with 1-(4-bromophenyl)propan-2-amine, the compound can undergo fluorination to introduce the fluorine atom at the 2-position.
Amination: The compound can be synthesized by reacting 4-bromo-2-fluorobenzaldehyde with a suitable amine source under reductive amination conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving halogenation and amination processes. These reactions are carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 1-(4-Bromo-2-fluorophenyl)propan-2-one and 1-(4-bromo-2-fluorophenyl)propanoic acid.
Reduction Products: 1-(4-Bromo-2-fluorophenyl)propan-2-ol and 1-(4-bromo-2-fluorophenyl)ethanamine.
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2-fluorophenyl)propan-2-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system or chemical reaction being studied.
Comparison with Similar Compounds
1-(4-bromophenyl)propan-2-amine
1-(4-fluorophenyl)propan-2-amine
1-(4-chlorophenyl)propan-2-amine
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Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6H,4,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPNOISTFVHLKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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